

A Technical Guide to L-Tyrosine-d2: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *L-Tyrosine-d2-2*

Cat. No.: *B1600381*

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This technical guide provides an in-depth overview of the physical and chemical properties of L-Tyrosine-d2, a deuterated isotopologue of the amino acid L-Tyrosine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document details experimental protocols for its use as an internal standard and a metabolic tracer, and includes visualizations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

L-Tyrosine-d2 is a stable, non-radioactive isotopologue of L-Tyrosine where two hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows for its differentiation from the endogenous, unlabeled compound in mass spectrometry-based analyses. The exact properties can vary slightly depending on the position of the deuterium atoms. Below is a summary of the key physical and chemical data for different L-Tyrosine-d2 variants.

Table 1: Physical and Chemical Properties of L-Tyrosine-d2 Isotopologues

Property	L-Tyrosine-3,3-d2	L-Tyrosine-(phenyl-3,5-d2)	L-Tyrosine-2,6-d2
Synonyms	(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid	L-4-Hydroxyphenyl-3,5-d2-alanine	L-4-Hydroxyphenyl-2,6-d2-alanine
CAS Number	72963-27-0[1][2]	30811-19-9[3][4]	57746-15-3[5]
Molecular Formula	C ₉ H ₉ D ₂ NO ₃ [6]	C ₉ H ₉ D ₂ NO ₃	4-(HO)C ₆ H ₂ D ₂ CH ₂ CH(NH ₂)CO ₂ H[4][5]
Molecular Weight	183.20 g/mol [4]	183.20 g/mol [3][4]	183.20 g/mol [5]
Appearance	Solid[4][5]	Solid[3][4]	Solid[5]
Melting Point	>300 °C (decomposition)[4][5]	>300 °C (decomposition)[4]	>300 °C (decomposition)[5]
Isotopic Purity	Typically ≥98 atom % D[2]	Typically ≥98 atom % D[3][4]	Typically ≥98 atom % D[5]
Chemical Purity	Typically ≥98%[2]	Typically ≥99%[3][4]	Not specified
Solubility	Soluble in 1 M HCl (25 mg/mL with sonication)[6][7]	Soluble in 1 M HCl[4]	Soluble in 1 M HCl[5]
Storage	Store at room temperature, protected from light and moisture.[2]	Store at room temperature.[4]	Store at room temperature.[5]

Applications in Research and Drug Development

The primary applications of L-Tyrosine-d2 stem from its utility as a tracer and an internal standard in a variety of research areas.

- **Metabolic Tracer Studies:** L-Tyrosine-d2 is an invaluable tool for metabolic flux analysis. By introducing it into a biological system, researchers can trace the metabolic fate of tyrosine and quantify the flux through various pathways, such as the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones.[1] This provides a dynamic view of metabolism that is not achievable with static concentration measurements alone.[1]
- **Quantitative Proteomics (SILAC):** In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), L-Tyrosine-d2 can be used to metabolically label proteins.[5] When cells are grown in a medium containing L-Tyrosine-d2, the "heavy" isotope is incorporated into newly synthesized proteins, allowing for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.[3]
- **Internal Standard for Mass Spectrometry:** Due to its chemical properties being nearly identical to its unlabeled counterpart but with a distinct mass, L-Tyrosine-d2 is an ideal internal standard for quantitative studies using mass spectrometry (LC-MS/MS).[1] It is added to biological samples at a known concentration at the beginning of the sample preparation process to correct for variability in sample handling, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.[1][4]
- **Kinetic Isotope Effect (KIE) Studies:** The replacement of hydrogen with deuterium can alter the vibrational frequency of chemical bonds. This can lead to a kinetic isotope effect (KIE) if that bond is broken or rehybridized in the rate-determining step of a reaction.[8] Site-specific deuteration of tyrosine allows researchers to probe enzyme mechanisms and transition state structures.[8]

Experimental Protocols

This section provides detailed methodologies for common applications of L-Tyrosine-d2.

Quantification of L-Tyrosine in Human Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard

This protocol outlines a standard procedure for the accurate quantification of L-Tyrosine in human plasma.[1][4]

Materials and Reagents:

- Human plasma samples (K2-EDTA)
- L-Tyrosine-d2 (as internal standard)
- L-Tyrosine (for calibration curve)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water. Store at -20°C.[4]
 - Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution to create calibration standards.
 - Prepare a working internal standard (IS) solution of L-Tyrosine-d2 at a concentration of 1 µg/mL.[4]
- Sample Preparation:
 - Thaw frozen plasma samples on ice.[1]
 - In a microcentrifuge tube, add 50 µL of plasma.[4]
 - Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample and to each calibration curve point.[4]
 - Vortex for 10 seconds.[4]

- Add 200 μ L of ice-cold acetonitrile to precipitate proteins.[\[4\]](#)
- Vortex vigorously for 1 minute.[\[4\]](#)
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[\[4\]](#)
- Transfer the supernatant to a clean microcentrifuge tube.[\[4\]](#)
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[\[4\]](#)
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.[\[4\]](#)
- Vortex for 30 seconds and transfer to an HPLC vial.[\[4\]](#)
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).[\[1\]](#)[\[4\]](#)
 - Mobile Phase A: 0.1% formic acid in water.[\[1\]](#)
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[\[1\]](#)
 - Gradient: A linear gradient from 5% to 95% B over several minutes.[\[1\]](#)
 - Flow Rate: A typical flow rate for a standard analytical column.[\[1\]](#)
 - Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive mode.[\[4\]](#)
 - Detection: Multiple Reaction Monitoring (MRM).[\[4\]](#)
 - MRM Transitions:
 - L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

- L-Tyrosine-d2: Precursor ion (m/z) -> Product ion (m/z) (with a mass shift corresponding to the deuterium labeling).[\[1\]](#)
- Data Analysis:
 - Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d2.[\[1\]](#)
 - Calculate the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2.[\[1\]](#)
 - Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
 - Determine the concentration of L-Tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.[\[1\]](#)

Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2 for Proteomic Analysis (SILAC)

This protocol describes the metabolic labeling of mammalian cells in culture using L-Tyrosine-d2 for quantitative proteomics.

Materials and Reagents:

- Mammalian cell line of interest
- Tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640)
- L-Tyrosine-d2
- Dialyzed fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks

Procedure:

- Media Preparation:

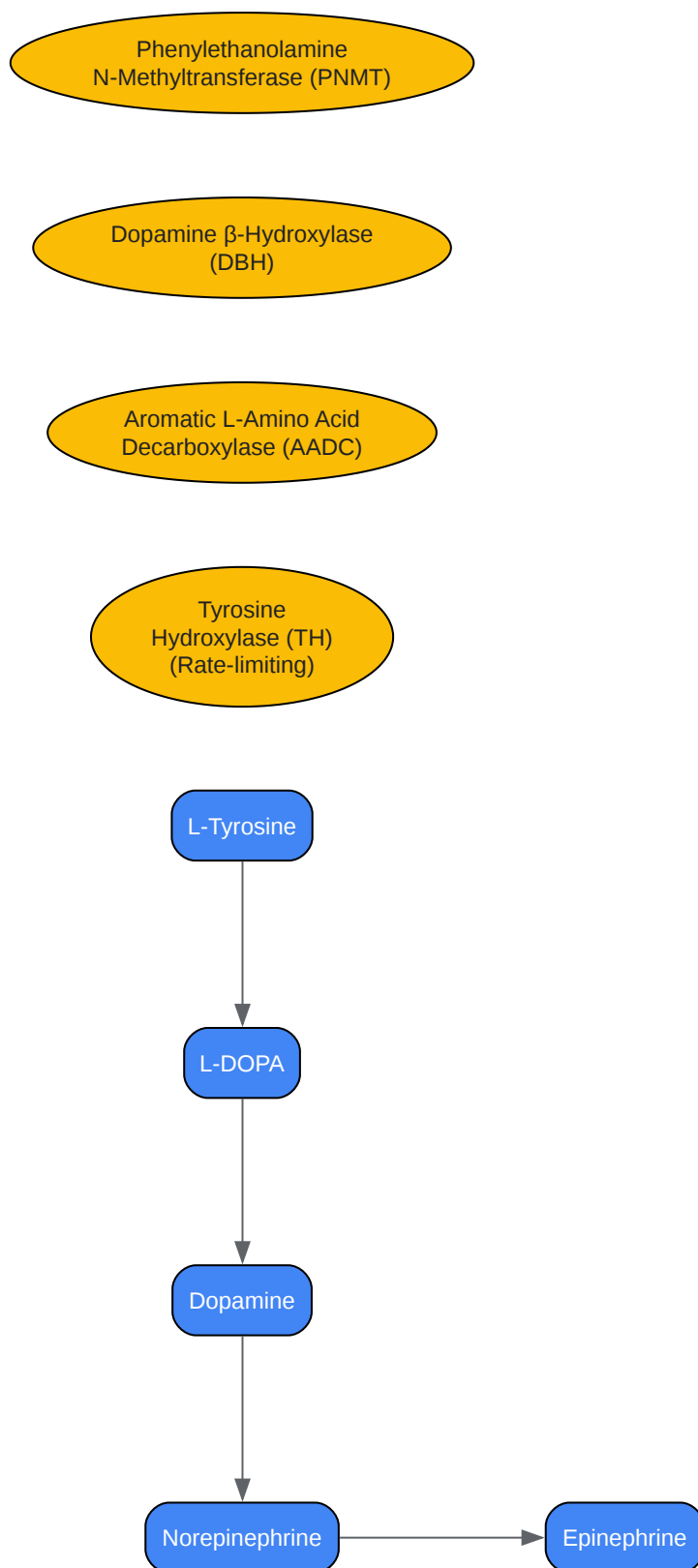
- Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to a final concentration that is optimized for the cell line (e.g., 0.5 mM).[3] Add all other essential amino acids and dialyzed FBS (typically 10%).[3]
- Prepare a "light" control medium with the same components but using unlabeled L-Tyrosine.[3]
- Cell Labeling:
 - Culture cells to approximately 70-80% confluency under standard conditions.[5]
 - Wash the cells twice with sterile PBS.[3]
 - Switch the medium to either the "heavy" or "light" SILAC medium.[3]
 - Incubate the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3]
- Cell Harvesting and Protein Extraction:
 - After the labeling period, harvest the cells. For adherent cells, wash with cold PBS and detach. For suspension cells, pellet by centrifugation and wash with cold PBS.[5]
 - Store the cell pellets at -80°C until further processing.[5]
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration using a standard protein assay.
- Sample Preparation for Mass Spectrometry:
 - Combine equal amounts of protein from the "heavy" and "light" labeled cell populations.
 - Perform in-solution or in-gel digestion of the proteins into peptides using trypsin.
 - Desalt the peptide mixture using C18 spin columns.[5]
 - Analyze the peptide mixture by LC-MS/MS.

- Data Analysis:
 - Identify and quantify the relative abundance of "heavy" and "light" peptide pairs using specialized proteomics software. The mass difference between the pairs will correspond to the number of tyrosine residues in the peptide and the number of deuterium atoms in the L-Tyrosine-d2.

Visualizations

Biochemical Pathway: Catecholamine Biosynthesis

L-Tyrosine is a crucial precursor for the synthesis of several important neurotransmitters. The following diagram illustrates the biochemical pathway from L-Tyrosine to dopamine, norepinephrine, and epinephrine.[\[1\]](#)[\[9\]](#)[\[10\]](#)

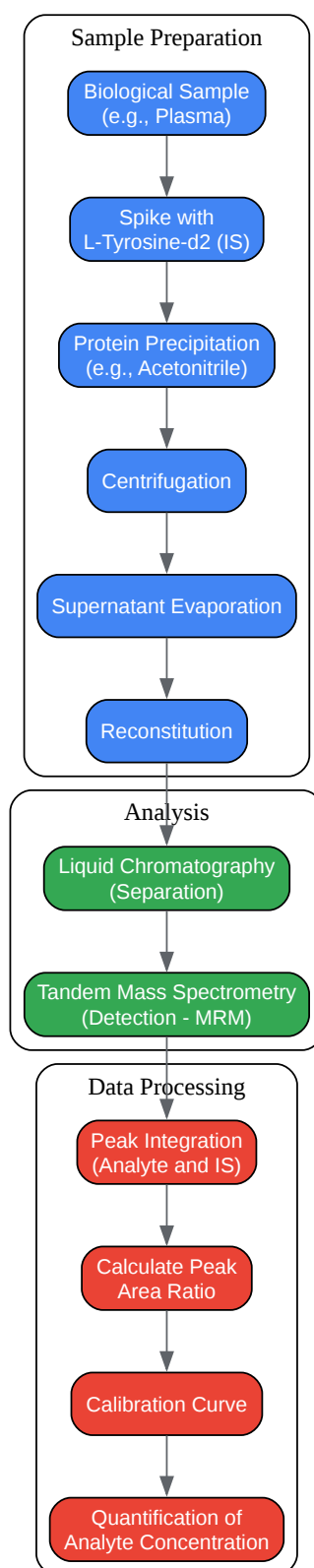


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Caption: The catecholamine biosynthesis pathway starting from L-Tyrosine.

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines the typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.^{[1][4]}



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Caption: Experimental workflow for LC-MS/MS quantification.

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